molecular formula C60H102O28 B2708827 (2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 2146088-12-0

(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B2708827
M. Wt: 1271.448
InChI Key: GZWOEHKZNJLOLI-YKFKSEOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C60H102O28 and its molecular weight is 1271.448. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational Studies and Diabetes Management

A computational study on 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol , isolated from Syzygium densiflorum, explored its potential in diabetes management. Through reverse pharmacophore mapping and molecular docking, various enzymes like dipeptidyl peptidase-IV and glucokinase were identified as potential targets, suggesting its role in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).

Oxidation Processes in Organic Synthesis

Research on the oxidation of alkanes using hydrogen peroxide in the presence of manganese(IV) complexes highlighted a methodology for hydroperoxidation and hydroxylation, demonstrating the synthesis of oxygenated compounds from higher alkanes. This process is vital for the transformation of simple organic molecules into more complex structures, potentially applicable to the synthesis of intricate molecules like the one (Shul’pin, Süss-Fink, & Smith, 1999).

Biomass-Derived Chemical Synthesis

In the context of renewable resources, a study on the catalytic reduction of biomass-derived furanic compounds with hydrogen explored the conversion of oxygen-rich compounds through hydrogenation, hydrogenolysis, and rearrangement. Such research underscores the importance of developing sustainable pathways for generating complex molecules from simpler biomass-derived materials (Nakagawa, Tamura, & Tomishige, 2013).

Antimicrobial Activity of Complex Molecules

A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones synthesized and analyzed for antimicrobial activities against a variety of bacteria highlighted the potential applications of complex molecules in addressing microbial resistance. This underscores the broader utility of intricate chemical synthesis in developing new therapeutic agents (Sharma, Sharma, & Rane, 2004).

properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)86-55-50(87-54-48(76)43(71)38(66)30(21-63)83-54)45(73)49(77)52(88-55)80-22-31-39(67)41(69)36(64)28(19-61)81-31)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)85-53-47(75)44(72)40(68)32(84-53)23-79-51-46(74)42(70)37(65)29(20-62)82-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25?,27?,28-,29+,30+,31+,32+,33?,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+,49-,50+,51+,52-,53-,54-,55+,58+,59-,60+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWOEHKZNJLOLI-YKFKSEOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)OCC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4CC[C@]5([C@]4(CC[C@]6(C5CC=C7C6CC[C@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol

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